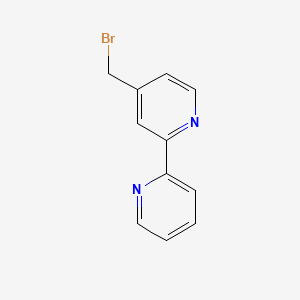

4-(Bromomethyl)-2,2'-bipyridine

説明

BenchChem offers high-quality 4-(Bromomethyl)-2,2'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-2,2'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H9BrN2 |

|---|---|

分子量 |

249.11 g/mol |

IUPAC名 |

4-(bromomethyl)-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C11H9BrN2/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H,8H2 |

InChIキー |

MKMMPNWLSMTCLW-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)CBr |

正規SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)CBr |

製品の起源 |

United States |

4-(Bromomethyl)-2,2'-bipyridine: A Bifunctional Chelating Building Block

Executive Summary

In the landscape of advanced materials and supramolecular chemistry, the design of transition metal complexes relies heavily on the precision of ligand architecture. 4-(Bromomethyl)-2,2'-bipyridine (CAS: 219944-94-2) serves as a critical bifunctional synthon. It combines the robust σ -donating and π -accepting capabilities of a 2,2'-bipyridine core with the high electrophilicity of a benzylic bromide. This dual reactivity enables researchers to synthesize highly stable metal-ligand complexes (such as Ruthenium, Osmium, or Platinum species) while providing a reactive tether for subsequent SN2 conjugation to polymers, dendrimers, or metal oxide surfaces[1].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic handling requirements, and validated protocols for both its synthesis and downstream application in metal complexation.

Physicochemical Profile

Understanding the physical and chemical parameters of 4-(bromomethyl)-2,2'-bipyridine is essential for predicting its behavior in organic solvents and its lability during synthesis. All quantitative data is summarized in Table 1 below.

Table 1: Chemical and Physical Properties of 4-(Bromomethyl)-2,2'-bipyridine

| Property | Value | Source |

| Chemical Name | 4-(Bromomethyl)-2,2'-bipyridine | [2] |

| CAS Number | 219944-94-2 | [3] |

| Molecular Formula | C₁₁H₉BrN₂ | [3] |

| Molecular Weight | 249.11 g/mol | [3] |

| Boiling Point | 359.1 ± 32.0 °C (Predicted) | [2] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.41 ± 0.10 (Predicted) | [2] |

Mechanistic Significance & Reactivity Profile

As a Senior Application Scientist, it is critical to emphasize that the structural advantage of 4-(bromomethyl)-2,2'-bipyridine is also its primary handling liability.

The Menshutkin Self-Reaction: The highly reactive nature of halomethyl bipyridine ligands presents significant challenges during isolation and storage. The molecule possesses both a highly electrophilic "benzylic" halide and nucleophilic nitrogen centers. This proximity makes the compound exceptionally prone to intermolecular self-reaction (a Menshutkin-type alkylation), where the pyridyl nitrogen of one molecule attacks the bromomethyl carbon of another, leading to the formation of insoluble quaternary ammonium oligomers[4].

Causality in Handling: To mitigate this spontaneous degradation, the compound must never be stored as a concentrated oil at room temperature. It must be purified rapidly, stored in its solid state at -20°C, protected from light, and ideally used immediately in downstream complexation or tethering reactions[4].

Synthetic Methodology: Wohl-Ziegler Radical Bromination

The standard synthesis of 4-(bromomethyl)-2,2'-bipyridine relies on the Wohl-Ziegler radical bromination of 4-methyl-2,2'-bipyridine.

Radical bromination pathway of 4-methyl-2,2'-bipyridine via Wohl-Ziegler mechanism.

Protocol 1: Step-by-Step Synthesis

Note: This protocol is designed as a self-validating system to prevent over-bromination.

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve 4-methyl-2,2'-bipyridine (1.0 eq) in anhydrous chlorobenzene or trifluorotoluene (0.2 M).

-

Causality: Halogenated solvents lacking abstractable hydrogen atoms are strictly required to prevent the solvent from quenching the propagating radicals[5].

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 0.95 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq) to the solution.

-

Causality: A strictly sub-stoichiometric amount of NBS (0.95 eq) is utilized to statistically minimize the formation of the highly undesirable 4-(dibromomethyl)-2,2'-bipyridine byproduct[5]. AIBN is selected over peroxides because its thermal decomposition at 80°C provides a steady, controlled radical flux, preventing runaway reactions.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C under a continuous nitrogen atmosphere for 4 to 6 hours.

-

Workup: Cool the reaction mixture to 0°C. The byproduct, succinimide, will precipitate out of the solution. Filter the mixture through a Celite pad and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue immediately via silica gel column chromatography (using a gradient of hexane/ethyl acetate). Isolate the mono-brominated fraction and store the resulting solid at -20°C in an amber vial[4].

Application Workflow: Synthesis of Functionalized Ru(II) Probes

Once synthesized, 4-(bromomethyl)-2,2'-bipyridine is frequently utilized to generate photoactive Ruthenium(II) complexes. These complexes act as charge-transfer sensitizers for nanocrystalline TiO2 films in dye-sensitized solar cells or as luminescent probes[6].

Workflow for Ru(II) complexation and subsequent surface tethering via SN2 reaction.

Protocol 2: Ru(II) Complexation and Anion Exchange

-

Reaction Setup: In a Schlenk flask, combine cis−Ru(bpy)2Cl2 (1.0 eq) and freshly purified 4-(bromomethyl)-2,2'-bipyridine (1.1 eq) in a 1:1 (v/v) mixture of degassed ethanol and deionized water.

-

Causality: The polar protic solvent mixture is critical; it facilitates the dissociation of the tightly bound chloride ligands from the Ru(II) center, allowing the incoming bipyridine nitrogens to chelate effectively via a cationic transition state[4].

-

-

Reflux: Heat the mixture to reflux (approx. 85°C) in the dark for 5 hours. The solution will transition to a deep, dark red color, indicative of MLCT (Metal-to-Ligand Charge Transfer) complex formation.

-

Anion Exchange: Cool the solution to room temperature. Add a saturated aqueous solution of Ammonium hexafluorophosphate ( NH4PF6 ) dropwise while stirring vigorously.

-

Causality: The intermediate [Ru(bpy)2(L)]Cl2 salt is highly hygroscopic and notoriously difficult to isolate. The addition of PF6− forces an anion exchange, precipitating the complex as a highly stable, hydrophobic 2 powder[4].

-

-

Isolation: Filter the resulting red precipitate, wash sequentially with cold water and diethyl ether to remove unreacted ligands, and dry under high vacuum. The complex is now ready for SN2 tethering to target substrates[1].

References

-

NextSDS. 4-(bromomethyl)-2,2'-bipyridine — Chemical Substance Information. Retrieved from:[Link]

-

ACS Publications. Ruthenium(II) α-Diimine Complexes with One, Two, and Three 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine. Retrieved from: [Link]

-

ACS Publications. Divergent Route to Organoplatinum or Platinum−Palladium Dendrimers. Retrieved from:[Link]

-

ACS Publications. Semiconductor-Based Interfacial Electron-Transfer Reactivity. Retrieved from:[Link]

-

University of Glasgow. CATION CHELATING [2] CATENANES AND CYCLOPHANES BASED ON 2,2'-BIPYRIDINE. Retrieved from: [Link]

Sources

4-(Bromomethyl)-2,2'-bipyridine NMR chemical shifts and spectrum analysis

An In-Depth Technical Guide to 4-(Bromomethyl)-2,2'-bipyridine: Synthesis, NMR Spectrum Analysis, and Supramolecular Applications

Executive Summary

The functionalization of 2,2'-bipyridine ligands is a cornerstone of modern coordination chemistry, enabling the construction of complex metallodendrimers, photoactive ruthenium complexes, and advanced catalytic frameworks. Among these building blocks, 4-(bromomethyl)-2,2'-bipyridine serves as a highly reactive electrophilic hub. The benzylic-like bromide allows for facile nucleophilic substitution, making it an ideal precursor for divergent dendrimer synthesis[1].

This technical guide explores the causality behind the synthesis of 4-(bromomethyl)-2,2'-bipyridine, provides a self-validating protocol for its isolation, and delivers a comprehensive analysis of its Nuclear Magnetic Resonance (NMR) chemical shifts.

Synthesis Workflows & Mechanistic Causality

The synthesis of halomethyl bipyridines presents a unique challenge: direct radical bromination (e.g., using N-bromosuccinimide and AIBN) of 4-methyl-2,2'-bipyridine frequently yields an inseparable mixture of unreacted starting material, mono-brominated, and poly-brominated products.

To establish a high-yield, self-validating system, the Appel reaction is the preferred methodology. By starting with 4-(hydroxymethyl)-2,2'-bipyridine, the transformation to the bromomethyl derivative using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) ensures absolute chemoselectivity and prevents over-bromination[2].

Step-by-Step Experimental Protocol (Appel Reaction)

This protocol is designed with internal quality control checkpoints to ensure high fidelity.

-

Reagent Preparation: Dissolve 4-(hydroxymethyl)-2,2'-bipyridine (1.0 equiv) and CBr₄ (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

-

Thermal Control (Causality): Cool the reaction flask to 0 °C using an ice bath. Causality: The formation of the phosphonium intermediate is highly exothermic. Cooling prevents the thermal degradation of the highly reactive bromomethyl product and suppresses intermolecular self-reaction between the electrophilic halide and the nucleophilic nitrogen centers[2].

-

Activation: Add PPh₃ (1.5 equiv) portion-wise over 15 minutes. The solution will transition to a pale yellow color, indicating the formation of the active triphenylphosphonium bromide salt.

-

Self-Validation (TLC): Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Monitor the reaction via Thin Layer Chromatography (Alumina, Hexane/EtOAc 3:1). The reaction is complete when the baseline hydroxyl precursor spot completely disappears.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude residue via neutral alumina column chromatography to yield the pure 4-(bromomethyl)-2,2'-bipyridine.

Caption: Workflow of the Appel reaction for synthesizing 4-(bromomethyl)-2,2'-bipyridine.

NMR Spectrum Analysis: Structural Electronics and Causality

The structural validation of 4-(bromomethyl)-2,2'-bipyridine relies heavily on ¹H and ¹³C NMR spectroscopy. The chemical shifts are directly governed by the electronic environment, specifically the inductive effect of the bromine atom and the magnetic anisotropy of the bipyridine π-system.

Causality of ¹H NMR Chemical Shifts

-

The Methylene Protons (-CH₂Br): The strong electron-withdrawing nature of the bromine atom inductively deshields the adjacent methylene protons. Because these protons are isolated from any other spin systems (no adjacent vicinal protons), they appear as a sharp, distinct singlet at approximately 4.39 – 4.50 ppm [1][3].

-

The Aromatic Protons: The protons on the bipyridine ring are subjected to the anisotropic ring current of the conjugated π-system, shifting them into the 7.30 – 8.70 ppm range. The H6 proton (ortho to the pyridine nitrogen) is the most deshielded due to the strong electronegativity of the adjacent nitrogen atom, appearing as a doublet at ~8.70 ppm.

Caption: Logical causality of 1H NMR chemical shifts based on structural electronics.

Quantitative Data: NMR Assignments

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Proton Position | Multiplicity | Chemical Shift (δ, ppm) | Integration | Causality / Coupling |

| -CH₂Br | Singlet (s) | 4.45 | 2H | Deshielded by inductive effect of Br. |

| H5 | Doublet of doublets (dd) | 7.35 | 1H | Meta to bromomethyl, ortho coupling to H6. |

| H5' | Multiplet (m) | 7.40 | 1H | Unsubstituted ring, standard bipyridine shift. |

| H4' | Triplet of doublets (td) | 7.85 | 1H | Para to nitrogen, long-range coupling. |

| H3' | Doublet (d) | 8.42 | 1H | Ortho to bipyridine bridge. |

| H3 | Singlet (s) | 8.45 | 1H | Ortho to bromomethyl, isolated from H5/H6 coupling. |

| H6' | Doublet (d) | 8.65 | 1H | Ortho to nitrogen (unsubstituted ring). |

| H6 | Doublet (d) | 8.70 | 1H | Ortho to nitrogen (substituted ring), highly deshielded. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) | Structural Assignment |

| -CH₂Br | 30.5 - 32.0 | Aliphatic carbon, deshielded by halogen. |

| C5, C5' | 120.5 - 124.0 | Aromatic carbons, meta to nitrogen. |

| C3, C3' | 121.0 - 125.5 | Aromatic carbons, ortho to bipyridine bridge. |

| C4' | 137.0 - 138.5 | Aromatic carbon, para to nitrogen. |

| C4 | 148.0 - 149.5 | Quaternary aromatic carbon, attached to -CH₂Br. |

| C6, C6' | 149.5 - 151.0 | Aromatic carbons, ortho to nitrogen. |

| C2, C2' | 155.0 - 156.5 | Quaternary bridgehead carbons. |

Experimental Protocols for NMR Acquisition

To ensure the NMR data acts as a self-validating system for purity, the acquisition protocol must be strictly controlled:

-

Solvent Selection: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is aprotic and lacks exchangeable protons. Its residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) is safely distant from the critical methylene singlet at ~4.45 ppm, preventing signal overlap[4].

-

Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to lock the 0.00 ppm reference point accurately.

-

Acquisition Parameters:

-

Set the spectrometer to 400 MHz for ¹H and 100 MHz for ¹³C.

-

Relaxation Delay (D1): Set D1 to 2.0 seconds. Causality: A sufficient relaxation delay ensures complete magnetization recovery. This is critical for accurate integration. The ratio of the methylene singlet (2H) to the H6 doublet (1H) must integrate to exactly 2:1. Any deviation indicates incomplete reaction or degradation (hydrolysis back to the alcohol).

-

Applications in Coordination Chemistry

The primary utility of 4-(bromomethyl)-2,2'-bipyridine lies in its role as a precursor for divergent dendrimer synthesis and metallo-supramolecular chemistry.

By reacting the bromomethyl group with multi-phenolic cores (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane or 3,5-dihydroxybenzyl alcohol) in the presence of K₂CO₃ and 18-crown-6, researchers can generate ether-linked bipyridine dendrons[1]. These peripherally functionalized dendrons act as multidentate ligands, capable of chelating transition metals like Platinum(II) or Ruthenium(II) to form highly ordered, redox-active organometallic dendrimers[1][2].

Caption: Divergent synthesis workflow from bromomethyl bipyridine to metallodendrimers.

References

-

Divergent Route to Organoplatinum or Platinum−Palladium Dendrimers | Organometallics - ACS Publications, acs.org, 1

-

Ruthenium(II) α-Diimine Complexes with One, Two, and Three 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine and 4,4'-Bis(chloromethyl)-2,2'-bipyridine Ligands: Useful Starting Materials for Further Derivatization | Inorganic Chemistry - ACS Publications, acs.org, 2

-

4,4'-Bis(bromomethyl)-2,2'-bipyridine synthesis, chemicalbook.com, 3

-

Peripherally "tertiary butyl ester" functionalized bipyridine cored dendrons: From Synthesis, Characterization to Molecular Dynamics Simulation, rsc.org, 4

Sources

Elucidating Molecular Architecture: A Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 4-(bromomethyl)-2,2'-bipyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 4-(bromomethyl)-2,2'-bipyridine. While a definitive public crystal structure for this specific mono-substituted derivative is not widely reported, this document leverages established methodologies and structural data from closely related analogues, such as 4,4'-bis(bromomethyl)-2,2'-bipyridine and other functionalized bipyridines, to present an authoritative, predictive analysis. We detail robust experimental protocols, explain the causal reasoning behind methodological choices, and discuss the anticipated structural features, including molecular geometry and supramolecular interactions. This guide is designed to equip researchers with the practical and theoretical knowledge necessary to conduct and interpret a crystallographic investigation of this important chemical building block.

Introduction: The Significance of Functionalized Bipyridines

The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry and materials science, renowned for its robust bidentate chelating ability with a vast range of metal ions.[1][2] The strategic functionalization of the bipyridine core is a powerful tool for tuning the electronic, optical, and steric properties of the resulting ligands and their metal complexes. The introduction of a reactive bromomethyl group at the 4-position, creating 4-(bromomethyl)-2,2'-bipyridine, yields a particularly valuable bifunctional building block. This moiety combines the potent N,N'-chelation site with a reactive C-Br bond, enabling post-coordination modification, surface immobilization, or the construction of complex supramolecular architectures.

Understanding the precise three-dimensional structure of this ligand is paramount. Single-crystal X-ray diffraction is the definitive technique for determining molecular geometry, conformational preferences, and the subtle non-covalent interactions that govern crystal packing.[3][4][5] This structural insight is critical for rational drug design, the engineering of crystalline materials, and predicting the behavior of the ligand in complex chemical systems.

Experimental Methodology: A Self-Validating Workflow

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow, from synthesis to data refinement. The following protocols are synthesized from established procedures for related compounds and represent a field-proven approach.[2][6][7]

Synthesis of 4-(bromomethyl)-2,2'-bipyridine

The most reliable pathway to the target compound is via the selective radical bromination of 4-methyl-2,2'-bipyridine.

Causality of Experimental Choices:

-

Reagents: N-Bromosuccinimide (NBS) is selected as the bromine source because it provides a low, steady concentration of bromine radicals, minimizing side reactions. Azobisisobutyronitrile (AIBN) is a standard radical initiator that decomposes at a convenient rate upon heating.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or benzene is crucial to prevent reactions with the solvent and to facilitate the radical chain mechanism.

-

Monitoring: Thin-layer chromatography (TLC) provides a simple and rapid method to track the consumption of the starting material and the appearance of the product.

Step-by-Step Protocol:

-

Preparation: In a dry, round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-2,2'-bipyridine (1.0 eq) in CCl₄.

-

Reagent Addition: Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the reaction progress every hour using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as eluent).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable starting point for bipyridine derivatives.

Causality of Experimental Choices:

-

Solvent Selection: A suitable solvent system should fully dissolve the compound when warm but allow it to become supersaturated upon slow cooling or evaporation. A mixture of solvents, such as dichloromethane/hexane or ethanol/water, can be used to fine-tune solubility.

-

Environment: A vibration-free environment with a slow rate of evaporation is essential. This is achieved by covering the vial with a perforated lid (e.g., Parafilm with pinholes), which prevents rapid solvent loss and contamination from dust.

Step-by-Step Protocol:

-

Dissolution: Dissolve a small amount of purified 4-(bromomethyl)-2,2'-bipyridine in a minimal amount of a suitable solvent (e.g., ethanol or dichloromethane) in a clean glass vial.

-

Filtration: Filter the solution through a syringe filter into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with Parafilm and puncture it with a few small holes using a needle.

-

Incubation: Place the vial in a quiet, undisturbed location at a constant temperature.

-

Observation: Monitor the vial over several days to weeks for the formation of clear, well-defined crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, their structure can be determined.

Workflow Diagram:

Protocol Overview:

-

Crystal Selection & Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The instrument collects hundreds or thousands of diffraction patterns as the crystal is rotated in the X-ray beam.

-

Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using full-matrix least-squares methods, minimizing the difference between the observed and calculated diffraction intensities.

Anticipated Results and Discussion

Based on the extensive literature on related bipyridine structures, we can predict the key structural features of 4-(bromomethyl)-2,2'-bipyridine with high confidence.[3][4][8]

Predicted Crystallographic Data

The following table summarizes the type of data that would be generated from a successful SC-XRD experiment. Values are illustrative placeholders.

| Parameter | Expected Value / Information |

| Chemical Formula | C₁₁H₉BrN₂ |

| Formula Weight | 249.11 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a, b, c (Å) | Unit cell dimensions (e.g., a=8.1, b=12.5, c=10.3) |

| α, β, γ (°) | Unit cell angles (e.g., α=90, β=98.5, γ=90) |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell (typically 2, 4, or 8) |

| Temperature (K) | 100 K |

| Radiation type | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.10 |

| Goodness-of-Fit (S) | ~1.0 |

Expected Molecular Structure

The 2,2'-bipyridine core is not perfectly planar. A key feature is the dihedral angle between the two pyridine rings. In the solid state, this angle is typically between 5° and 25°, representing a balance between conjugative stabilization (favoring planarity) and steric repulsion between the hydrogen atoms at the 3 and 3' positions. The bromomethyl group will adopt a conformation that minimizes steric hindrance with the adjacent pyridine ring.

Anticipated Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a combination of weak non-covalent interactions. The absence of strong hydrogen bond donors means that the packing will be dictated by more subtle forces.[4]

-

π-π Stacking: Aromatic bipyridine rings are expected to form offset face-to-face stacking arrangements, which are a major stabilizing force in the crystal lattice of many bipyridine derivatives.[8][9]

-

C-H···N Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds of one molecule and the nitrogen lone pairs of an adjacent molecule are highly probable.[3]

-

Halogen-based Interactions: The bromine atom may participate in C-H···Br interactions or potentially weak Br···N halogen bonds, further stabilizing the crystal packing.

Conclusion

This guide outlines a predictive yet robust framework for the structural elucidation of 4-(bromomethyl)-2,2'-bipyridine. By employing the detailed methodologies for synthesis, crystallization, and X-ray diffraction, researchers can expect to obtain a high-resolution crystal structure. The anticipated results—a twisted bipyridine core and a crystal lattice stabilized by a network of π-π stacking and weak hydrogen bonds—are consistent with the established structural chemistry of related compounds. This fundamental structural knowledge is the critical first step in leveraging this versatile ligand for advanced applications in catalysis, materials science, and drug development.

References

-

Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. ResearchGate. [Link]

-

Investigation of supramolecular interaction in 4, 4'-bipyridine crystal by hydrostatic pressure spectroscopies. PubMed. [Link]

-

Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. ResearchGate. [Link]

-

Expanding the Solid Form Landscape of Bipyridines. National Center for Biotechnology Information. [Link]

-

Stacking Interactions between Square-Planar Metal Complexes with 2,2′-Bipyridine Ligands. Analysis of Crystal Structures and Quantum Chemical Calculations. ACS Publications. [Link]

-

Unravelling the Fine Structure of Stacked Bipyridine diamine- derived C3-Discotics as Determined by X−ray Diffraction, Quantum. The Royal Society of Chemistry. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. National Center for Biotechnology Information. [Link]

-

Molecular and crystal structures obtained preparing Cu-bipyridine complexes in presence of chlorinated solvents in oxidizing env. ScienceDirect. [Link]

-

Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. ACS Publications. [Link]

-

SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES. [Link]

-

[Fe(II)(mes)2(2,2′-bipyridine)] and [K(18-crown-6)(THF)2]2]−, a Complex Containing a 2,2′-Bipyridyl Radical Anion. ACS Publications. [Link]

-

Synthesis of Halomethyl and Other Bipyridine Derivatives by Reaction of 4,4'-Bis[(trimethylsilyl)methyl]. ACS Publications. [Link]

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses Procedure. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,4'-Bis(bromomethyl)-2,2'-bipyridine|CAS 134457-14-0 [benchchem.com]

- 3. Investigation of supramolecular interaction in 4, 4'-bipyridine crystal by hydrostatic pressure spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

The Electronic Properties and Coordination Dynamics of 4-(Bromomethyl)-2,2'-bipyridine Ligands

Executive Summary

The ligand 4-(bromomethyl)-2,2'-bipyridine (and its symmetric counterpart, 4,4'-bis(bromomethyl)-2,2'-bipyridine) serves as a critical building block in modern coordination chemistry, supramolecular assembly, and interfacial electron-transfer systems[1]. As a bifunctional molecule, it combines the robust chelating ability of the 2,2'-bipyridine (bpy) core with the high electrophilic reactivity of the bromomethyl group. This technical guide explores the electronic properties of this ligand, detailing how its unique molecular orbital architecture facilitates the synthesis of organometallic dendrimers, dye-sensitized solar cells (DSSCs), and luminescent probes.

Fundamental Electronic Properties

Molecular Orbital Architecture

The electronic structure of 4-(bromomethyl)-2,2'-bipyridine is dominated by the extended π -conjugation of the bipyridine rings. The nitrogen atoms act as strong σ -donors and moderate π -acceptors, stabilizing low-oxidation-state transition metals (e.g., Ru(II), Pt(II), Pd(II))[2].

The presence of the bromomethyl substituent introduces a unique electronic perturbation:

-

Inductive Effects: The electronegative bromine atom exerts an electron-withdrawing inductive effect (-I), which slightly lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted bipyridine.

-

Redox Behavior: When coordinated to a metal center like Ru(II), the lowered LUMO energy facilitates metal-to-ligand charge transfer (MLCT) transitions. This makes the resulting complexes highly efficient sensitizers for wide-bandgap semiconductors like TiO 2 [3].

Causality in Ligand Design

Why utilize a bromomethyl group rather than a chloromethyl or hydroxymethyl group? The carbon-bromine bond is highly polarizable and weaker than a C-Cl bond, making it an exceptional electrophile for SN2 reactions. This allows researchers to perform post-coordination modifications under mild conditions, preventing the degradation of sensitive metal-ligand bonds[1].

Workflow of 4-(bromomethyl)-2,2'-bipyridine in functional materials synthesis.

Experimental Protocols: Synthesis and Surface Attachment

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained to provide researchers with a mechanistic understanding of the workflow.

Protocol 1: Synthesis of Phosphonated Bipyridine for Surface Attachment

To attach the bipyridine core to metal oxide surfaces (like TiO 2 ), the bromomethyl group must be converted to a phosphonate ester via the Michaelis-Arbuzov reaction[3].

Step-by-Step Methodology:

-

Preparation: Suspend 4,4'-bis(bromomethyl)-2,2'-bipyridine in freshly distilled triethylphosphite. Causality: Triethylphosphite acts as both the nucleophile and the solvent, driving the reaction forward via Le Chatelier's principle.

-

Reflux: Heat the mixture to reflux (approx. 150°C) under an inert argon atmosphere for 4–6 hours. Causality: The high temperature provides the activation energy required for the SN2 attack of the phosphorus lone pair on the bromomethyl carbon, followed by the elimination of ethyl bromide.

-

Distillation: Remove excess triethylphosphite by vacuum distillation. Causality: Vacuum distillation prevents the thermal degradation of the newly formed phosphonate ester.

-

Purification: Cool the dark product, wash with diethyl ether, and collect by vacuum filtration. Causality: Diethyl ether selectively dissolves non-polar organic impurities while precipitating the highly polar phosphonated ligand.

-

Validation: Confirm the structure via 1 H NMR. The disappearance of the singlet at ~4.5 ppm (CH 2 -Br) and the appearance of a doublet at ~3.2 ppm (CH 2 -P, JH−P coupling) validates the conversion[3].

Protocol 2: Divergent Synthesis of Organoplatinum Dendrimers

4-(bromomethyl)-2,2'-bipyridine is highly effective in divergent dendrimer synthesis due to its dual functionality[2].

Step-by-Step Methodology:

-

Core Complexation: React the bipyridine nitrogen centers of the ligand with a dimethylplatinum(II) precursor (e.g., [PtMe2(μ−SMe2)2] ). Causality: The strong σ -donor capacity of the bipyridine displaces the labile dimethyl sulfide ligands, anchoring the Pt center.

-

Oxidative Addition: Introduce a multi-functional core containing Pt(II) centers. The bromomethyl group undergoes oxidative addition to the Pt(II) center, yielding a Pt(IV) species. Causality: The weak C-Br bond is easily cleaved by the electron-rich Pt(II) center, forming a stable C-Pt-Br linkage and expanding the dendritic generation.

-

Validation: Monitor the reaction via 195 Pt NMR. The shift from a Pt(II) resonance to a characteristic Pt(IV) resonance confirms successful oxidative addition[2].

Quantitative Data Summary

The following table summarizes the electronic and photophysical properties of metal complexes derived from bromomethyl-bipyridine ligands compared to standard reference complexes[1][3].

| Complex / Ligand System | Absorption λmax (nm) | Extinction Coefficient ( ϵ ) | LUMO Energy Level (eV) | Primary Application |

| [(bpy)2Ru(bpy(CH2Br)2)]2+ | 455 | 17,440 M −1 cm −1 | -3.8 | Precursor for functionalization |

| [(bpy)2Ru(bpy(CH2OH)2)]2+ | 455 | 15,200 M −1 cm −1 | -3.6 | Artificial photosynthesis |

| [Ru(4,4′−(PO3H2)2bpy)3]2+ | 460 | ~14,500 M −1 cm −1 | -3.9 | TiO 2 Sensitization (DSSCs) |

| Organoplatinum Dendrimer (G1) | 320 | N/A | Variable | Catalysis / Supramolecular |

Note: The highly reactive nature of halomethyl bpy ligands presents challenges for synthesis by chelation, as the electrophilic benzylic halide is prone to intermolecular self-reaction with nucleophilic nitrogen centers. Therefore, complexation is often performed prior to halogenation, or using highly labile metal precursors[1].

References

-

Meyer, T. J., et al. "Ruthenium(II) α-Diimine Complexes with One, Two, and Three 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine Ligands." ACS Publications. URL:[Link]

-

Puddephatt, R. J., et al. "Divergent Route to Organoplatinum or Platinum−Palladium Dendrimers." Organometallics. URL:[Link]

-

Watson, D. F., et al. "Semiconductor-Based Interfacial Electron-Transfer Reactivity: Decoupling Kinetics from pH-Dependent Band Energetics in a Dye-Sensitized Titanium Dioxide/Aqueous Solution System." The Journal of Physical Chemistry. URL:[Link]

Sources

4-(Bromomethyl)-2,2'-bipyridine: A Technical Guide to Reactivity, Toxicity, and Experimental Workflows

Executive Summary

As a bifunctional building block, 4-(bromomethyl)-2,2'-bipyridine (and its bis-bromomethyl analogs) is indispensable in modern coordination chemistry, materials science, and bioconjugation. It seamlessly bridges the robust metal-chelating properties of the 2,2'-bipyridine (bpy) core with the highly reactive electrophilicity of a benzylic bromide. However, this dual nature introduces significant challenges regarding chemical stability, acute toxicity, and handling. This whitepaper provides an authoritative framework for understanding the mechanistic causality behind its reactivity, establishing self-validating experimental workflows, and ensuring rigorous safety compliance.

Chemical Profile & Reactivity Dynamics

To master the handling of 4-(bromomethyl)-2,2'-bipyridine, one must first understand its inherent molecular dichotomy. The bipyridine moiety acts as a powerful σ -donor and π -acceptor, ideal for chelating transition metals like Ru(II), Os(II), and Pt(II). Conversely, the bromomethyl group is a highly reactive electrophile.

The Causality of Instability

A critical handling challenge arises from the molecule's tendency to undergo [1]. The uncoordinated pyridine nitrogens are moderately strong nucleophiles, while the benzylic bromide is highly susceptible to nucleophilic substitution ( SN2 ).

-

The Mechanism: The nitrogen atom of one bipyridine molecule can attack the bromomethyl carbon of another, displacing the bromide ion.

-

The Result: This leads to spontaneous quaternization (a Menschutkin-type reaction), forming insoluble, polymeric pyridinium salts.

-

The Solution: This causality dictates that the compound must be stored in its solid state at sub-zero temperatures (-20 °C), protected from light, and handled in dilute solutions to minimize collision frequency between molecules. Furthermore, synthesizing metal complexes directly from halomethyl bipyridines can be problematic due to degradation; often, it is more practical to coordinate a robust precursor like 4,4'-bis(hydroxymethyl)-2,2'-bipyridine to the metal first, and subsequently convert the hydroxyl groups to halides while on the metal[1].

Toxicity Profile & SDS Guidelines

The same electrophilic nature that makes 4-(bromomethyl)-2,2'-bipyridine synthetically useful makes it a potent biological hazard. It acts as a non-specific alkylating agent, capable of covalently modifying nucleophilic residues (e.g., thiols in cysteine, primary amines in lysine) within proteins and nucleic acids[2].

Quantitative Hazard Summary

Summarized below are the core Global Harmonized System (GHS) classifications and corresponding safety thresholds based on standardized chemical substance information[2].

| Hazard Class | GHS Category | H-Statement | Mechanistic Cause / Threshold Note |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | Rapid alkylation of epidermal proteins leading to cellular necrosis. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | Corrosive reaction with corneal tissue; risk of irreversible blindness. |

| Sensitization (Skin) | Category 1 | H317: May cause an allergic skin reaction. | Haptenization; covalent binding to carrier proteins triggers immune response. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | Lachrymatory properties (tear gas effect) due to volatile benzylic halide. |

Mechanism of Toxicity

Biochemical pathway of 4-(bromomethyl)-2,2'-bipyridine toxicity via alkylation.

Safe Handling, Storage, and Quenching

Engineering Controls and PPE

Due to its lachrymatory nature and severe corrosivity, this compound must never be handled on an open bench.

-

PPE: Double-gloving (Nitrile over Neoprene is recommended when handling in organic solvents like DMF or DCM), chemical safety goggles, and a face shield.

-

Environment: Conduct all weighing and transferring inside a certified chemical fume hood or an inert-atmosphere glovebox.

Chemical Quenching Protocol

In the event of a spill, or when disposing of reaction residues, the electrophilic hazard must be neutralized.

-

Quenching Solution: Prepare a 10% (w/v) solution of sodium thiosulfate ( Na2S2O3 ) or a 1 M solution of ethanolamine.

-

Application: Flood the contaminated area or flask with the quenching solution. The strong nucleophiles (thiosulfate or amine) will rapidly and deliberately alkylate, converting the hazardous benzylic bromide into a benign, water-soluble thioether or secondary/tertiary amine.

-

Validation: Allow the mixture to stir/stand for at least 30 minutes before routing to standard aqueous hazardous waste.

Experimental Methodologies

To demonstrate the utility of 4-(bromomethyl)-2,2'-bipyridine, we outline two self-validating protocols. The first details the synthesis of a phosphonate ligand used for [3]. The second outlines a convergent approach to [4].

Protocol A: Synthesis of Phosphonate-Functionalized Bipyridine

This protocol utilizes the Michaelis-Arbuzov rearrangement. The causality of the design is elegant: triethylphosphite acts as both the solvent and the nucleophile. As the reaction proceeds, the volatile byproduct (ethyl bromide) boils off, driving the equilibrium forward[3].

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk flask under argon, suspend 1.0 equivalent of 4-(bromomethyl)-2,2'-bipyridine in a 10-fold volumetric excess of freshly distilled triethylphosphite. (Note: Distillation of the phosphite is critical; trace moisture will hydrolyze the bromomethyl group, ruining the yield).

-

Reflux: Heat the mixture to reflux (approx. 150 °C) for 4–6 hours. Monitor the evolution of ethyl bromide gas.

-

Distillation: Cool the reaction to room temperature. Remove the excess triethylphosphite via vacuum distillation.

-

Isolation: The resulting dark crude product is cooled, triturated, and washed extensively with cold diethyl ether to remove non-polar impurities, then collected by vacuum filtration.

Step-by-step workflow for synthesizing phosphonate-functionalized bipyridine.

Self-Validation via 1H NMR ( CDCl3 ): The reaction is self-validating through NMR tracking. The disappearance of the singlet at ~4.4 ppm confirms complete consumption of the starting material.

| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration |

| −CH3 (Phosphonate ester) | 1.3 | Triplet ( J=9.3 Hz) | 6H |

| −CH2−P (Benzylic bridge) | 3.2 - 3.3 | Doublet/Singlet | 2H |

| −O−CH2− (Phosphonate ester) | 4.1 | Quartet ( J=7.5 Hz) | 4H |

| Bipyridine Aromatics | 7.3 - 8.6 | Multiplets | 6H |

Protocol B: Convergent Synthesis of Dendritic Ligands

4-(bromomethyl)-2,2'-bipyridine is highly effective for attaching chelating units to a dendritic core via Williamson ether synthesis[4].

Step-by-Step Workflow:

-

Deprotonation: Dissolve a phenolic core (e.g., 3,5-dihydroxybenzyl alcohol) in dry DMF. Add anhydrous K2CO3 (excess) and a catalytic amount of 18-crown-6. Stir for 30 minutes to generate the phenoxide nucleophiles.

-

Alkylation: Slowly add 4-(bromomethyl)-2,2'-bipyridine (2.1 equivalents) dropwise at 0 °C to control the exothermic alkylation and prevent side reactions.

-

Propagation: Heat the mixture to 60 °C for 12 hours.

-

Workup: Quench with water, extract with dichloromethane, dry over MgSO4 , and purify via silica gel chromatography to yield the bipyridine-terminated dendron.

References

-

Ruthenium(II) α -Diimine Complexes with One, Two, and Three 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine Ligands. Inorganic Chemistry (ACS Publications). URL:[Link]

-

Semiconductor-Based Interfacial Electron-Transfer Reactivity: Decoupling Kinetics from pH-Dependent Band Energetics in a Dye-Sensitized Titanium Dioxide/Aqueous Solution System. The Journal of Physical Chemistry (ACS Publications). URL:[Link]

-

Divergent Route to Organoplatinum or Platinum−Palladium Dendrimers. Organometallics (ACS Publications). URL:[Link]

-

4-(bromomethyl)-2,2'-bipyridine — Chemical Substance Information. NextSDS. URL:[Link]

Sources

An In-Depth Technical Guide to 4,4'-Bis(bromomethyl)-2,2'-bipyridine (CAS 134457-14-0)

Executive Summary

In the landscape of advanced coordination chemistry and materials science, 4,4'-Bis(bromomethyl)-2,2'-bipyridine (CAS 134457-14-0) serves as a critical bifunctional building block [1]. Structurally characterized by a robust 2,2'-bipyridine chelating core and two highly reactive bromomethyl handles at the 4 and 4' positions, this compound is indispensable for researchers developing metallosupramolecular polymers, metal-organic frameworks (MOFs), and customized transition metal catalysts [1]. The dual functionality allows for simultaneous or sequential metal coordination and nucleophilic substitution, making it a cornerstone for synthesizing complex molecular architectures and photosensitizers for dye-sensitized solar cells (DSSCs) [1].

Physicochemical Profiling

Understanding the fundamental physicochemical properties of 4,4'-bis(bromomethyl)-2,2'-bipyridine is essential for optimizing reaction conditions, calculating stoichiometry, and ensuring safe handling [2].

| Property | Value | Clinical / Experimental Relevance |

| CAS Number | 134457-14-0 | Unique registry identifier for sourcing and compliance [1]. |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | Dictates the stoichiometric ratios in cross-coupling and substitution reactions [1]. |

| Molecular Weight | 342.03 g/mol | Critical for precise molarity calculations in catalytic and stoichiometric workflows [1]. |

| Density | 1.708 g/cm³ | High density typical of brominated organic solids; influences phase separation in extraction [2]. |

| Boiling Point | 425.2 °C (at 760 mmHg) | Indicates high thermal stability, though the compound is typically manipulated as a solid [2]. |

| Flash Point | 210.9 °C | Relevant for high-temperature reflux conditions and safety protocols [2]. |

Mechanistic Insights & Causality

The utility of 4,4'-bis(bromomethyl)-2,2'-bipyridine stems from the electronic interplay between the bipyridine ring and the bromomethyl groups.

-

Benzylic-Type Reactivity : The bromomethyl groups are positioned on the heteroaromatic rings, conferring "benzylic-like" reactivity. The electron-withdrawing nature of the pyridine nitrogen atoms increases the electrophilicity of the adjacent methylene carbon, making the bromide an excellent leaving group for SN2 nucleophilic substitutions (e.g., with azides, amines, or thiols) [1].

-

Bidentate Chelation : The 2,2'-bipyridine core is a privileged ligand in coordination chemistry. The nitrogen lone pairs are pre-organized to form stable five-membered chelate rings with transition metals such as Ruthenium (Ru), Osmium (Os), and Palladium (Pd) [1].

-

Orthogonal Functionalization : A key strategic advantage is orthogonality. Researchers can first install the metal center to protect the bipyridine nitrogens, followed by nucleophilic substitution at the bromomethyl sites, or vice versa, depending on the stability of the target complex.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they incorporate built-in analytical checkpoints to confirm success before proceeding to the next synthetic step.

Protocol A: Nucleophilic Substitution (Azidation)

Objective: Convert the bromomethyl groups to azidomethyl groups for subsequent "Click" chemistry (CuAAC).

-

Reagent Preparation : Dissolve 1.0 eq of 4,4'-bis(bromomethyl)-2,2'-bipyridine (342.03 g/mol ) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

-

Nucleophilic Attack : Add 2.5 eq of Sodium Azide ( NaN3 ). Causality: A slight excess ensures complete conversion of both bromide sites via an SN2 mechanism.

-

Reaction & Monitoring : Stir at room temperature for 12 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 95:5). The product will show a lower Rf value than the starting material. Disappearance of the starting material validates completion.

-

-

Workup : Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over MgSO4 , and concentrate in vacuo.

-

Final Validation : Perform FT-IR spectroscopy. The appearance of a strong, sharp azide stretching band at ~2100 cm−1 confirms successful substitution.

Protocol B: Ruthenium Complexation

Objective: Synthesize a homoleptic or heteroleptic Ru(II) photosensitizer precursor.

-

Metallation : Suspend 1.0 eq of RuCl3⋅3H2O and 2.1 eq of the functionalized bipyridine ligand in ethylene glycol.

-

Microwave-Assisted Reflux : Irradiate at 150 °C for 30 minutes. Causality: Microwave heating drastically reduces reaction times and suppresses the formation of polymeric byproducts compared to conventional reflux.

-

Precipitation : Cool to room temperature and add an aqueous solution of NH4PF6 .

-

Self-Validation Checkpoint: The immediate formation of a deep red/orange precipitate ( 2 ) indicates successful complexation and counter-ion exchange.

-

-

Final Validation : Analyze via 1H NMR in CD3CN . The shift of the bipyridine aromatic protons downfield relative to the free ligand confirms metal coordination.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by this bifunctional scaffold.

Caption: Divergent synthetic workflows for 4,4'-Bis(bromomethyl)-2,2'-bipyridine applications.

References

-

Home Sunshine Pharma. "4,4'-Bis(bromomethyl)-2,2'-bipyridine CAS 134457-14-0." Available at: [Link]

Application Note: Surface Functionalization of Silica Nanoparticles with 4-(Bromomethyl)-2,2'-Bipyridine

Executive Summary

The covalent attachment of bipyridine ligands to the surface of silica nanoparticles (SiNPs) creates robust, high-surface-area platforms for heterogeneous catalysis, electrogenerated chemiluminescence (ECL), and targeted nanomedicine[1],[2]. This application note details a self-validating, post-synthetic grafting methodology utilizing 4-(bromomethyl)-2,2'-bipyridine. By leveraging an amine-terminated silica intermediate, this protocol ensures high ligand density while preserving the structural integrity of the silica core[3].

Scientific Rationale & Reaction Causality

Direct co-condensation of bulky bipyridine-silane precursors often disrupts the silica sol-gel network, leading to irregular particle morphology and occluded functional sites[3],[4]. To circumvent this, a post-synthetic grafting strategy is employed.

The workflow relies on two sequential surface modifications:

-

Amination: Bare SiNPs are functionalized with 3-aminopropyltriethoxysilane (APTES). Anhydrous conditions are strictly maintained to prevent APTES self-condensation, ensuring a uniform monolayer of primary amines.

-

Nucleophilic Substitution ( SN2 ): The primary amines act as nucleophiles to attack the highly electrophilic bromomethyl carbon of 4-(bromomethyl)-2,2'-bipyridine[5]. A non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) is utilized to scavenge the hydrobromic acid (HBr) byproduct. Without DIPEA, the generated HBr would protonate unreacted surface amines, prematurely quenching the functionalization process.

Fig 1: Experimental workflow for bipyridine functionalization and metal chelation of SiNPs.

Materials and Reagents

-

Silica Precursors: Tetraethyl orthosilicate (TEOS, 99%), 3-Aminopropyltriethoxysilane (APTES, 99%).

-

Ligand: 4-(bromomethyl)-2,2'-bipyridine (Store at -20°C, highly moisture/light sensitive).

-

Solvents: Ethanol (Absolute), Deionized Water (18.2 MΩ·cm), Toluene (Anhydrous, 99.8%), N,N-Dimethylformamide (DMF, Anhydrous).

-

Reagents: Ammonium hydroxide (NH₄OH, 28-30%), N,N-Diisopropylethylamine (DIPEA, 99%).

Step-by-Step Methodologies (Self-Validating Protocols)

Synthesis of Bare Silica Nanoparticles (Stöber Method)

-

Reaction: In a 250 mL round-bottom flask, mix 100 mL of absolute ethanol, 4 mL of DI water, and 3 mL of NH₄OH. Stir at 600 rpm at room temperature.

-

Nucleation: Rapidly inject 4 mL of TEOS. The solution will transition from clear to opaque white within 15–30 minutes, indicating nanoparticle nucleation.

-

Maturation: Stir continuously for 12 hours to ensure complete hydrolysis and condensation.

-

Purification: Centrifuge at 10,000 rpm for 15 minutes. Wash the pellet three times with ethanol and twice with DI water to remove unreacted TEOS and ammonia.

-

Drying: Lyophilize or dry under vacuum at 60°C overnight.

-

In-Process Validation: Dynamic Light Scattering (DLS) should yield a monodisperse population (~100 nm, PDI < 0.1). Zeta potential in DI water (pH 7) must be highly negative (-40 to -50 mV) due to deprotonated surface silanols (Si-O⁻).

Surface Amination (APTES Grafting)

Causality Note: Moisture must be excluded to prevent APTES from polymerizing in solution.

-

Dispersion: Disperse 500 mg of bare SiNPs in 50 mL of anhydrous toluene using bath sonication for 30 minutes.

-

Grafting: Transfer to a Schlenk flask under an argon atmosphere. Add 1.0 mL of APTES dropwise.

-

Reflux: Heat the suspension to 110°C and reflux for 24 hours under continuous stirring.

-

Purification: Cool to room temperature. Centrifuge and wash the particles extensively: twice with toluene, twice with ethanol, to remove physically adsorbed APTES.

-

In-Process Validation: Zeta potential must show a complete charge reversal to positive values (+30 to +45 mV at pH 7) confirming the presence of protonated surface amines (-NH₃⁺).

Covalent Bipyridine Functionalization

-

Preparation: Disperse 200 mg of APTES-SiNPs in 20 mL of anhydrous DMF. Sonicate for 15 minutes.

-

Activation: Add 200 µL of DIPEA to the suspension. Stir for 10 minutes. Causality: DIPEA acts as an acid scavenger and maintains the surface amines in their reactive, unprotonated state (-NH₂).

-

Substitution: Dissolve 100 mg of 4-(bromomethyl)-2,2'-bipyridine in 5 mL of anhydrous DMF. Add this solution dropwise to the nanoparticle suspension.

-

Reaction: Heat the mixture to 70°C under argon and stir in the dark for 24 hours.

-

Purification: Centrifuge and wash the particles sequentially with DMF (3x) and ethanol (3x) to remove unreacted ligand and DIPEA-HBr salts. Dry under vacuum.

-

In-Process Validation: UV-Vis spectroscopy of the particles dispersed in ethanol will reveal a sharp absorption peak at ~280 nm (characteristic π−π∗ transition of the bipyridine ring)[6].

Optional: Transition Metal Chelation (e.g., Ruthenium)

To create luminescent or catalytic centers, the bipyridine-functionalized SiNPs (Bpy-SiNPs) can be coordinated with transition metals[7],[6].

-

Disperse 100 mg of Bpy-SiNPs in 20 mL of ethanol.

-

Add a stoichiometric excess of Ru(bpy)2Cl2 (50 mg).

-

Reflux at 80°C for 12 hours in the dark. Wash extensively with ethanol until the supernatant is colorless.

Fig 2: Mechanistic pathway of post-synthetic bipyridine grafting via SN2 substitution.

Quantitative Characterization Data

To ensure a self-validating workflow, compare your analytical results against the benchmark data summarized below. Deviations indicate incomplete functionalization or reagent self-condensation.

| Characterization Method | Bare SiNPs | APTES-SiNPs | Bpy-SiNPs | Metal-Bpy-SiNPs (e.g., Ru) |

| Zeta Potential (pH 7) | -40 to -50 mV | +30 to +45 mV | +15 to +25 mV | +35 to +50 mV |

| FTIR Signatures | 1080 cm⁻¹ (Si-O-Si) | 2930 cm⁻¹ (C-H), 1550 cm⁻¹ (N-H) | 1580, 1560 cm⁻¹ (C=C, C=N) | Shift in C=N stretch (~1540 cm⁻¹) |

| TGA Weight Loss (800°C) | < 5% (Adsorbed H₂O) | ~ 8-12% (Aminopropyl) | ~ 15-20% (Bpy + Linker) | ~ 18-25% |

| UV-Vis Absorption | Transparent | Transparent | ~ 280 nm ( π−π∗ band) | ~ 450 nm (MLCT band) |

References

1.[1] Title: Bright Luminescent Silica Nanoparticles for Two-Photon Microscopy Imaging via Controlled Formation of 4,4′-Diethylaminostyryl-2,2′-bipyridine Zn(II) Surface Complexes Source: Chemistry of Materials (ACS Publications) URL: [Link]

2.[2] Title: Synthesis and surface functionalization of silica nanoparticles for nanomedicine Source: NIH / PMC URL: [Link]

3.[3] Title: Template Removal and Thermal Stability of Organically Functionalized Mesoporous Silica Nanoparticles Source: Chemistry of Materials (ACS Publications) URL: [Link]

4.[4] Title: Mesoporous silica nanoparticles for applications in drug delivery and catalysis Source: Iowa State University Digital Repository URL: [Link]

5.[7] Title: One-Step Synthesis of Ru(2,2′-Bipyridine)3Cl2-Immobilized Silica Nanoparticles for Use in Electrogenerated Chemiluminescence Detection Source: ResearchGate URL: [Link]

6.[6] Title: A Ni(III) complex stabilized by silica nanoparticles as an efficient nanoheterogeneous catalyst for oxidative C–H fluoroalkylation Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

7.[5] Title: Ruthenium(II) α-Diimine Complexes with One, Two, and Three 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine and 4,4'-Bis(chloromethyl)-2,2'-bipyridine Ligands Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DSpace [dr.lib.iastate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Ni( iii ) complex stabilized by silica nanoparticles as an efficient nanoheterogeneous catalyst for oxidative C–H fluoroalkylation - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT01492E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

4-(Bromomethyl)-2,2'-bipyridine coupling reactions with primary amines

Application Note: High-Yield Monoalkylation of Primary Amines with 4-(Bromomethyl)-2,2'-bipyridine

Introduction & Scope

The synthesis of N-(2,2'-bipyridin-4-ylmethyl)amines is a critical structural transformation in the development of bidentate transition-metal ligands, fluorescent probes, and targeted bioconjugates [1]. The coupling of 4-(bromomethyl)-2,2'-bipyridine with primary amines proceeds via a classic SN2 nucleophilic substitution. However, achieving high selectivity for the monoalkylated (secondary amine) product is notoriously difficult. This application note details the mechanistic pitfalls of this reaction and provides field-proven, self-validating protocols to guarantee high-yield monoalkylation.

Mechanistic Principles & The Over-Alkylation Challenge

When a primary amine attacks the electrophilic benzylic carbon of 4-(bromomethyl)-2,2'-bipyridine, the resulting secondary amine product is generated.

The Causality of Over-Alkylation: The newly attached alkyl group exerts an inductive electron-donating effect, increasing the electron density on the nitrogen atom. Consequently, the secondary amine product is intrinsically more nucleophilic than the starting primary amine. This kinetic reality leads to rapid reaction with a second equivalent of the bromide, forming an undesired tertiary amine (bis-alkylation) [2].

Base Selection Logic: The choice of base dictates the reaction's success. While triethylamine (Et3N) is a ubiquitous organic base, it acts as a competing nucleophile, forming stable quaternary ammonium salts with the highly reactive bromomethylbipyridine. Therefore, heterogeneous inorganic bases such as anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents are strictly required to act purely as proton scavengers.

Reaction Pathways

SN2 coupling pathway demonstrating desired monoalkylation vs. competing bis-alkylation.

Experimental Protocols

Protocol A: Direct Alkylation via Slow Addition (For Inexpensive/Volatile Amines)

This protocol is self-validating: the massive amine excess mathematically restricts the reaction to pseudo-first-order kinetics. The bromide statistically encounters primary amines rather than the secondary amine product, naturally suppressing bis-alkylation.

-

Preparation: Dissolve the primary amine (10.0 equivalents) and anhydrous K2CO3 (3.0 equivalents) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

-

Reagent Solubilization: In a separate flame-dried dropping funnel or syringe pump, dissolve 4-(bromomethyl)-2,2'-bipyridine (1.0 equivalent) in anhydrous MeCN.

-

Slow Addition: Cool the amine solution to 0 °C. Add the bromide solution dropwise over 3–4 hours with vigorous stirring. Causality: Slow addition keeps the steady-state concentration of the electrophile extremely low, starving the bimolecular reaction between the product and the bromide.

-

Reaction Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Remove excess volatile primary amine via vacuum distillation or selective acidic extraction.

-

Purification: Purify via column chromatography on basic alumina (CH2Cl2/MeOH gradient) to prevent the streaking commonly observed with bipyridine derivatives on silica gel.

Protocol B: Fukuyama-Type Protected Alkylation (For Precious Amines/Biomolecules)

When using a large excess of primary amine is impossible (e.g., custom peptides, complex APIs), the Fukuyama sulfonamide strategy is required. This method is self-validating by design: the addition of the highly electron-withdrawing 2-nitrobenzenesulfonyl (Ns) group physically and electronically terminates the nitrogen's nucleophilicity after one alkylation event, guaranteeing 100% monoalkylation.

-

Protection: React the primary amine (1.0 eq) with 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) and Et3N in CH2Cl2 to form the Ns-protected primary amine.

-

Alkylation: Dissolve the Ns-amide (1.0 eq) and Cs2CO3 (2.0 eq) in anhydrous DMF. Add 4-(bromomethyl)-2,2'-bipyridine (1.1 eq) and stir at 50 °C for 4 hours. The sulfonamide proton is highly acidic, allowing facile deprotonation and highly selective coupling.

-

Deprotection: Add thiophenol (PhSH, 1.5 eq) and K2CO3 (2.0 eq) directly to the reaction mixture to cleave the Ns group via Meisenheimer complex formation, releasing the desired secondary amine cleanly.

Quantitative Data & Condition Optimization

The table below summarizes the causality of reaction conditions on the product distribution, demonstrating why specific protocols must be chosen based on substrate value.

| Strategy | Solvent | Base | Amine:Bromide Ratio | Temp | Monoalkylation Yield | Bis-alkylation Yield |

| Standard Batch | MeCN | K2CO3 | 1.1 : 1.0 | 25 °C | 35% | 45% |

| Slow Addition | MeCN | K2CO3 | 10.0 : 1.0 | 0 → 25 °C | 82% | <5% |

| Fukuyama Method | DMF | Cs2CO3 | 1.0 : 1.1 | 50 °C | 91% (over 3 steps) | 0% (Mechanistically blocked) |

| Bioconjugation [3] | HEPES (pH 8.0) | None | 1.0 : 10.0 | 25 °C | Protein-dependent | N/A |

Note: In aqueous bioconjugation of residues with bromomethyl-bipyridines, pH control is critical to ensure the amine is deprotonated while avoiding rapid hydrolysis of the bromide [3].

Troubleshooting & Best Practices

-

Bromide Hydrolysis: 4-(Bromomethyl)-2,2'-bipyridine is highly susceptible to atmospheric moisture, converting over time to the corresponding hydroxymethyl derivative [1]. Always store the reagent under argon at -20 °C and verify purity via 1H NMR (singlet at ~4.5 ppm for the -CH2Br protons) prior to use [2].

-

Chromatography Issues: Bipyridine amines streak heavily on standard silica gel due to strong hydrogen bonding and trace metal-ion scavenging. If basic alumina is unavailable, pre-treat standard silica gel with 1-2% Et3N in the eluent to deactivate acidic silanol sites.

References

- Ruthenium(II) α-Diimine Complexes with One, Two, and Three 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine. Journal of the American Chemical Society.

- Photoinduced Electron Transfer in a Triad That Can Be Assembled/Disassembled by Two Different External Inputs. Toward Molecular-Level Electrical Extension Cables. Journal of the American Chemical Society.

- Hybrid Metal Catalysts as Valuable Tools in Organic Synthesis: An Overview of the Recent Advances in Asymmetric C-C Bond Form

Application Notes and Protocols for the Immobilization of Photocatalysts Using 4-(Bromomethyl)-2,2'-bipyridine

Abstract: The immobilization of homogeneous photocatalysts onto solid supports is a critical strategy for enhancing their applicability in industrial and research settings. This approach facilitates catalyst recovery and reuse, minimizes product contamination, and enables the development of continuous flow reactor systems. This document provides a comprehensive guide to the use of 4-(bromomethyl)-2,2'-bipyridine as a versatile linker for the covalent attachment of transition-metal photocatalysts to various substrates. Detailed protocols for surface functionalization, catalyst immobilization, and subsequent characterization are presented, along with expert insights into the rationale behind key experimental steps.

Introduction: The Imperative for Photocatalyst Immobilization

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions.[1] Transition metal complexes, particularly those based on ruthenium and iridium with 2,2'-bipyridine (bpy) ligands, are among the most widely used photocatalysts due to their favorable photophysical and electrochemical properties.[2][3] However, their homogeneous nature presents significant challenges for practical applications, primarily the difficulty in separating the catalyst from the reaction mixture post-reaction.

Immobilization of these catalysts onto solid supports provides a robust solution to this problem. Covalent anchoring of the catalyst to a surface ensures its stability and prevents leaching, thereby allowing for easy recovery and repeated use.[4] The choice of a suitable linker molecule is paramount for successful immobilization. 4-(Bromomethyl)-2,2'-bipyridine is an ideal candidate for this purpose. The bipyridine moiety serves as a strong chelating ligand for the metal center of the photocatalyst, while the reactive bromomethyl group provides a convenient handle for covalent bond formation with a functionalized support surface through nucleophilic substitution.[5][6]

This guide will detail the methodologies for utilizing 4-(bromomethyl)-2,2'-bipyridine to immobilize photocatalysts on silica-based substrates, a common and versatile support material.

Core Principles and Mechanistic Considerations

The Role of Bipyridine Ligands in Photocatalysis

Polypyridyl complexes of metals like Ruthenium ([Ru(bpy)₃]²⁺) and Iridium ([Ir(ppy)₂(bpy)]⁺) are central to photoredox catalysis.[2][7] The bipyridine ligands play a crucial role in the photophysical properties of these complexes, contributing to the formation of long-lived metal-to-ligand charge transfer (MLCT) excited states upon photoexcitation.[3][8] These excited states are potent single-electron donors or acceptors, enabling them to initiate a wide range of redox reactions.[1] By incorporating a functional handle like a bromomethyl group onto the bipyridine ligand, the core photocatalytic properties of the complex can be retained while enabling its immobilization.

Surface Functionalization: Preparing the Support

The covalent attachment of a photocatalyst via a 4-(bromomethyl)-2,2'-bipyridine linker requires a substrate with a nucleophilic surface. For silica-based materials (e.g., glass slides, silica gel, silicon wafers), the surface is typically functionalized with an organosilane to introduce the desired reactive groups.[9] A common approach is aminosilanization, which introduces primary amine groups (-NH₂) onto the surface. These amine groups can then act as nucleophiles, attacking the electrophilic carbon of the bromomethyl group on the bipyridine ligand to form a stable covalent bond.

The Immobilization Reaction: A Nucleophilic Substitution

The key chemical transformation in this immobilization strategy is the nucleophilic substitution reaction between the amine-functionalized surface and the bromomethyl group of the bipyridine ligand complexed to the photocatalyst. This reaction is typically carried out in an anhydrous solvent to prevent side reactions, and a non-nucleophilic base is often added to scavenge the HBr byproduct.

Experimental Workflows and Protocols

The overall process for immobilizing a photocatalyst using 4-(bromomethyl)-2,2'-bipyridine can be broken down into three main stages: preparation of the photocatalyst complex, functionalization of the substrate, and the final immobilization reaction.

Characterization of Immobilized Photocatalysts

It is crucial to characterize the functionalized surfaces to confirm the successful immobilization of the photocatalyst. A combination of surface-sensitive techniques should be employed.

| Technique | Purpose | Expected Observations |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Appearance of peaks corresponding to the metal center of the photocatalyst (e.g., Ir 4f, Ru 3p) and other elements present in the complex (e.g., N 1s from the bipyridine ligands). |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | To identify the vibrational modes of the immobilized complex. | Appearance of characteristic C=C and C=N stretching vibrations from the bipyridine and phenylpyridine ligands in the 1400-1650 cm⁻¹ region. [10] |

| UV-Visible Spectroscopy | For transparent substrates, to confirm the presence of the photocatalyst via its electronic absorption spectrum. | Appearance of the characteristic MLCT absorption bands of the photocatalyst in the visible region (typically 400-550 nm). |

| Cyclic Voltammetry (CV) | To probe the electrochemical properties of the immobilized catalyst and confirm its redox activity. | Observation of reversible or quasi-reversible redox waves corresponding to the metal center's oxidation and reduction, confirming that the catalyst is electronically accessible and active. [10] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no catalyst loading | 1. Incomplete surface functionalization (low -NH₂ density).2. Deactivation of the bromomethyl group on the catalyst.3. Insufficient reaction time or temperature. | 1. Optimize the aminosilanization protocol; ensure anhydrous conditions.2. Use freshly synthesized or properly stored photocatalyst.3. Increase reaction time and/or temperature. |

| Inconsistent surface coverage | 1. Uneven cleaning or functionalization of the substrate.2. Aggregation of the photocatalyst in solution. | 1. Ensure thorough and uniform substrate cleaning and functionalization.2. Use a higher-purity solvent or sonicate the reaction mixture periodically. |

| Catalyst leaching during use | 1. Catalyst is physisorbed rather than covalently bound.2. Instability of the linker or silane layer under reaction conditions. | 1. Implement a more rigorous washing protocol after immobilization (e.g., with sonication).2. Ensure proper curing of the aminosilane layer; consider using more stable linkers if the reaction conditions are harsh. |

Conclusion

The use of 4-(bromomethyl)-2,2'-bipyridine as a linking agent provides a reliable and versatile method for the covalent immobilization of a wide range of transition-metal photocatalysts. This approach not only simplifies catalyst-product separation but also opens avenues for the development of more sustainable and scalable photochemical processes. The protocols and guidelines presented in this document offer a solid foundation for researchers and drug development professionals seeking to leverage the benefits of heterogeneous photocatalysis.

References

- Chemie Brunschwig. (n.d.). Photocatalysts.

- Takeda, H., et al. (2025, October 14). fac-Re(2,2′-bipyridine)(CO)3Cl Catalyzes Visible-Light-Driven Functionalization of an Organic Substrate with CO2. JACS Au.

- Shaw, M. H., et al. (n.d.). Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. NIH PMC.

- Kiplagat, A. N., et al. (2023, January 24). Synthesis and Surface Attachment of Molecular Re(I) Complexes Supported by Functionalized Bipyridyl Ligands. Inorganic Chemistry - ACS Publications.

- Schneider, J., et al. (2024, May 10). Testing functional anchor groups for the efficient immobilization of molecular catalysts on silver surfaces. NIH PMC.

- Nichols, A. W., et al. (n.d.). Surface-Immobilized Conjugated Polymers Incorporating Rhenium Bipyridine Motifs for Electrocatalytic and Photocatalytic CO2 Reduction. ResearchGate.

- Chen, S., et al. (2020, January 16). Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines. Frontiers.

- Hofmann, O. T., et al. (2026, April 3). [Ru(bpy)3]2+: The Ongoing Story of a Photochemical Icon. Inorganic Chemistry.

- Kiplagat, A. N., et al. (n.d.). Synthesis and Surface Attachment of Molecular Re(I) Complexes Supported by Functionalized Bipyridyl Ligands. ResearchGate.

- Wallick, R. (2023, June 20). GROUND- AND EXCITED-STATE CHARACTERIZATION OF A Ni-BIPYRIDINE PHOTOCATALYST USING X-RAY SPECTROSCOPY. IDEALS.

- Wang, C., et al. (n.d.). Cu Photoredox Catalysts Supported by a 4,6-Disubstituted 2,2′-Bipyridine Ligand: Application in Chlorotrifluoromethylation of Alkenes. ResearchGate.

- BenchChem. (2025). Application Notes and Protocols: 6-(Bromomethyl)-2,2'-bipyridine in Supramolecular Chemistry.

- Hecht, S. (n.d.). Design of Photoswitchable Organocatalysts, Their Immobilization, and Application to Chemical Surface Patterning. Humboldt-Universität zu Berlin.

- Journal of Materials Chemistry A. (n.d.). Environmentally benign synthesis of branched Bi2O3–Bi2S3 photocatalysts by an etching and re-growth method. Royal Society of Chemistry.

- The Royal Society of Chemistry. (n.d.). Photoelectrochemical Alcohol Oxidation by Mixed-Linker Metal- Organic Frameworks.

- Hozumi, A., et al. (2004, July 23). Spatially defined immobilization of biomolecules on microstructured polymer substrate. Journal of Vacuum Science & Technology A.

- PubMed. (2014, September 15). Pt(II) bipyridyl complexes bearing substituted fluorenyl motif on the bipyridyl and acetylide ligands: synthesis, photophysics, and reverse saturable absorption.

- BenchChem. (2025). Synthesis of 6-(Bromomethyl)-2,2'-bipyridine Derivatives: Application Notes and Protocols.

- Rodriguez-Emmenegger, C., et al. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. NIH PMC.

- ResearchGate. (n.d.). Schematic drawing of the four steps of the surface functionalization....

- MDPI. (2018, November 11). Surface Functionalisation of Upconversion Nanoparticles with Different Moieties for Biomedical Applications.

- Chemical Communications (RSC Publishing). (n.d.). Robust photocatalytic water reduction with cyclometalated Ir(iii) 4-vinyl-2,2′-bipyridine complexes.

Sources

- 1. Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pt(II) bipyridyl complexes bearing substituted fluorenyl motif on the bipyridyl and acetylide ligands: synthesis, photophysics, and reverse saturable absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Preventing hydrolysis and degradation of 4-(bromomethyl)-2,2'-bipyridine during storage

Technical Support Center: Preventing Hydrolysis and Degradation of 4-(bromomethyl)-2,2'-bipyridine

Overview 4-(bromomethyl)-2,2'-bipyridine is a highly versatile building block in coordination chemistry, supramolecular synthesis, and drug development. However, its bifunctional nature makes it notoriously unstable. This support guide provides researchers with mechanistic insights, troubleshooting FAQs, and field-proven Standard Operating Procedures (SOPs) to ensure the integrity of this critical reagent.

The Mechanistic Root of Degradation

To effectively store 4-(bromomethyl)-2,2'-bipyridine, one must understand the causality behind its degradation. The molecule is inherently self-destructive due to two primary vulnerabilities:

-

Moisture-Driven Hydrolysis: The benzylic carbon attached to the bromine atom is highly electrophilic. Even trace amounts of atmospheric moisture act as nucleophiles, rapidly converting the bromomethyl group into a hydroxymethyl group 1.

-

Intermolecular Quaternization (Self-Alkylation): The molecule contains both an electrophilic center (the bromomethyl group) and nucleophilic centers (the pyridine nitrogens). In concentrated solutions or the solid state, the nitrogen of one molecule will attack the benzylic carbon of another. This Menschutkin-type reaction leads to the formation of insoluble pyridinium oligomers and polymers 2.

Caption: Mechanistic pathways of 4-(bromomethyl)-2,2'-bipyridine degradation and stabilization.

Troubleshooting & FAQs